molecular formula C12H11ClN2OS B3372626 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide CAS No. 926198-05-2

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Cat. No.: B3372626
CAS No.: 926198-05-2
M. Wt: 266.75 g/mol
InChI Key: OZIUNLWKQCJUAS-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is an organic compound that features a thiazole ring substituted with a chloromethyl group and an acetamide moiety attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Thiazole Formation: The synthesis typically begins with the formation of the thiazole ring. This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Chloromethylation: The thiazole ring is then chloromethylated using chloromethyl methyl ether or similar reagents in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetamide Formation: The final step involves the acylation of the chloromethylated thiazole with phenylacetamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound can be used to study the effects of thiazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer properties.

Medicine

Medicinally, derivatives of this compound could be explored for their potential therapeutic effects. The thiazole ring is a common motif in many bioactive molecules, and modifications to this structure could yield new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiazole ring.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Bromomethyl)-1,3-thiazol-2-yl]-N-phenylacetamide: Similar structure but with a bromomethyl group instead of chloromethyl.

    2-[4-(Methyl)-1,3-thiazol-2-yl]-N-phenylacetamide: Lacks the halogen, which could affect its reactivity and biological activity.

    2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]-N-phenylacetamide: Contains a hydroxymethyl group, which could alter its solubility and reactivity.

Uniqueness

The presence of the chloromethyl group in 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide makes it particularly reactive towards nucleophiles, which can be exploited in various synthetic and biological applications. This reactivity distinguishes it from similar compounds that lack this functional group or contain less reactive substituents.

Properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c13-7-10-8-17-12(15-10)6-11(16)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIUNLWKQCJUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

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